molecular formula C15H17N3O B11806683 1-((4-(tert-Butyl)phenoxy)methyl)-1H-pyrazole-4-carbonitrile

1-((4-(tert-Butyl)phenoxy)methyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B11806683
M. Wt: 255.31 g/mol
InChI Key: YXBNKEPRRAPWDS-UHFFFAOYSA-N
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Description

1-((4-(tert-Butyl)phenoxy)methyl)-1H-pyrazole-4-carbonitrile is an organic compound that features a pyrazole ring substituted with a phenoxy group and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(tert-Butyl)phenoxy)methyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 4-(tert-butyl)phenol with a suitable pyrazole derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the tert-butyl group into the phenoxy moiety, followed by coupling with the pyrazole derivative .

Chemical Reactions Analysis

Types of Reactions

1-((4-(tert-Butyl)phenoxy)methyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or sodium amide in liquid ammonia.

Major Products Formed

Scientific Research Applications

1-((4-(tert-Butyl)phenoxy)methyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((4-(tert-Butyl)phenoxy)methyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((4-(tert-Butyl)phenoxy)methyl)-1H-pyrazole-4-carbonitrile is unique due to its combination of a pyrazole ring and a phenoxy group with a tert-butyl substituent. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

1-[(4-tert-butylphenoxy)methyl]pyrazole-4-carbonitrile

InChI

InChI=1S/C15H17N3O/c1-15(2,3)13-4-6-14(7-5-13)19-11-18-10-12(8-16)9-17-18/h4-7,9-10H,11H2,1-3H3

InChI Key

YXBNKEPRRAPWDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCN2C=C(C=N2)C#N

Origin of Product

United States

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